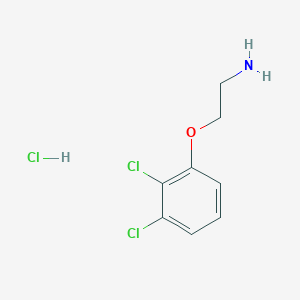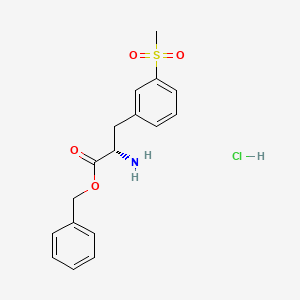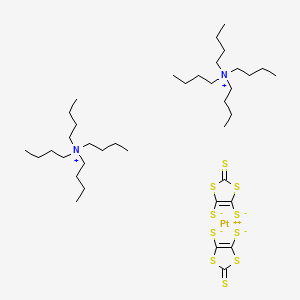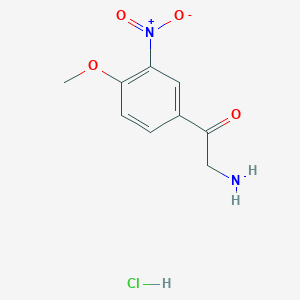
1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride
説明
Aminoethoxy compounds are generally used in organic synthesis . They are often involved in the formation of complex structures and have applications in various fields, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of similar compounds often includes an aminoethoxy group attached to a larger structure . The exact structure of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Chemical Reactions Analysis
Aminoethoxy compounds can participate in a variety of chemical reactions. For example, they can undergo ion-exchange chromatography with suppressed conductivity for amine analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some are oils at room temperature , while others are solid. The exact properties of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.科学的研究の応用
Materials Science and Organic Synthesis
Catalytic Oxidation and Environmental Applications : Research on the catalytic oxidation of dichlorobenzene over supported transition metal oxides highlights the importance of such reactions in environmental applications, particularly in the degradation of hazardous organic compounds. The systematic investigation of transition metal oxides as catalysts underlines the role of these materials in enhancing the efficiency of oxidative processes, which can be crucial for the detoxification and removal of chlorinated organic pollutants from the environment (Krishnamoorthy, Rivas, & Amiridis, 2000).
Surface Functionalization with Aminosilanes : The study on aminosilanes for surface functionalization points towards the significant role of such compounds in creating hydrolytically stable and functional surfaces. These findings are relevant for the development of advanced materials with tailored surface properties, which have wide-ranging applications in biosensors, catalysis, and as protective coatings (Smith & Chen, 2008).
Adsorption Studies Using Amino-Substituted Aromatics : The investigation into the adsorption of amino-substituted aromatics onto carbon nanotubes provides insights into the interaction mechanisms between organic molecules and carbon-based materials. Such studies are fundamental for environmental remediation technologies, where selective adsorption can be harnessed for the removal of pollutants (Chen, Duan, Wang, & Zhu, 2008).
Environmental Science
- Biodegradation of Polychlorinated Aromatics : The crystal structure analysis of hydroxyquinol 1,2-dioxygenase, a key enzyme in the degradation of aromatic compounds including polychlorinated and nitroaromatic pollutants, underscores the potential of bioremediation strategies in addressing environmental contamination. Understanding the enzymatic mechanisms involved in the breakdown of such compounds can lead to the development of more efficient bioremediation processes (Ferraroni et al., 2005).
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJRJTRCMNYTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)





![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)





![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)